(3R)-3,3'-Bis(10-phenylanthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol
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Overview
Description
(3R)-3,3’-Bis(10-phenylanthracen-9-yl)-[1,1’-binaphthalene]-2,2’-diol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core with two phenylanthracene groups attached, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,3’-Bis(10-phenylanthracen-9-yl)-[1,1’-binaphthalene]-2,2’-diol typically involves multiple steps:
Formation of the Binaphthalene Core: The initial step involves the synthesis of the binaphthalene core, which can be achieved through a coupling reaction of naphthalene derivatives.
Attachment of Phenylanthracene Groups: The phenylanthracene groups are then attached to the binaphthalene core via a Suzuki-Miyaura coupling reaction. This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or DMF (dimethylformamide).
Introduction of Hydroxyl Groups:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation would also be critical in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in (3R)-3,3’-Bis(10-phenylanthracen-9-yl)-[1,1’-binaphthalene]-2,2’-diol can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives, particularly at the anthracene moieties.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Various substituted
Properties
Molecular Formula |
C60H38O2 |
---|---|
Molecular Weight |
790.9 g/mol |
IUPAC Name |
1-[2-hydroxy-3-(10-phenylanthracen-9-yl)naphthalen-1-yl]-3-(10-phenylanthracen-9-yl)naphthalen-2-ol |
InChI |
InChI=1S/C60H38O2/c61-59-51(55-47-31-15-11-27-43(47)53(37-19-3-1-4-20-37)44-28-12-16-32-48(44)55)35-39-23-7-9-25-41(39)57(59)58-42-26-10-8-24-40(42)36-52(60(58)62)56-49-33-17-13-29-45(49)54(38-21-5-2-6-22-38)46-30-14-18-34-50(46)56/h1-36,61-62H |
InChI Key |
IBUGPPSDETZWFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=CC=CC=C6C(=C5O)C7=C(C(=CC8=CC=CC=C87)C9=C1C=CC=CC1=C(C1=CC=CC=C19)C1=CC=CC=C1)O |
Origin of Product |
United States |
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